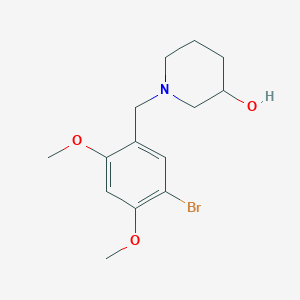![molecular formula C14H23NO2 B4889997 [3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
[3-(2-aminoethyl)-1-adamantyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-aminoethyl)-1-adamantyl]acetic acid, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and has been used clinically since the 1990s. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
作用机制
[3-(2-aminoethyl)-1-adamantyl]acetic acid works by blocking the NMDA receptor, which is involved in the regulation of calcium influx and neuronal excitability. By blocking this receptor, [3-(2-aminoethyl)-1-adamantyl]acetic acid reduces the excessive activation of neurons, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease.
Biochemical and Physiological Effects:
[3-(2-aminoethyl)-1-adamantyl]acetic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of reactive oxygen species, which can damage neurons, and it also reduces the production of inflammatory cytokines, which can contribute to neurodegeneration. In addition, [3-(2-aminoethyl)-1-adamantyl]acetic acid has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using [3-(2-aminoethyl)-1-adamantyl]acetic acid in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on neuronal function. However, [3-(2-aminoethyl)-1-adamantyl]acetic acid can also have off-target effects, which can complicate the interpretation of experimental results. In addition, the concentration of [3-(2-aminoethyl)-1-adamantyl]acetic acid required to achieve a therapeutic effect can vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
未来方向
There are a number of future directions for research on [3-(2-aminoethyl)-1-adamantyl]acetic acid. One area of interest is investigating its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is investigating the use of [3-(2-aminoethyl)-1-adamantyl]acetic acid in combination with other drugs, such as acetylcholinesterase inhibitors, which are commonly used to treat Alzheimer's disease. Finally, there is interest in developing new formulations of [3-(2-aminoethyl)-1-adamantyl]acetic acid that can be administered more easily, such as through the use of transdermal patches or nasal sprays.
合成方法
The synthesis of [3-(2-aminoethyl)-1-adamantyl]acetic acid involves the reaction of 1-adamantylamine with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The yield of the reaction is typically around 50%.
科学研究应用
[3-(2-aminoethyl)-1-adamantyl]acetic acid has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in some patients. In addition, [3-(2-aminoethyl)-1-adamantyl]acetic acid has been investigated for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
2-[3-(2-aminoethyl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c15-2-1-13-4-10-3-11(5-13)7-14(6-10,9-13)8-12(16)17/h10-11H,1-9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVSAOULKWXKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Aminoethyl)-1-adamantyl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)





![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)

![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)